molecular formula C10H13N3 B13008111 6-(Isopropylamino)-5-methylnicotinonitrile

6-(Isopropylamino)-5-methylnicotinonitrile

Cat. No.: B13008111
M. Wt: 175.23 g/mol
InChI Key: YGPUOHKQEPEKNX-UHFFFAOYSA-N
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Description

6-(Isopropylamino)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an isopropylamino group and a methyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylamino)-5-methylnicotinonitrile typically involves the reaction of 5-methyl-2-nitrobenzonitrile with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylamino)-5-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinonitriles with various functional groups.

Scientific Research Applications

6-(Isopropylamino)-5-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Isopropylamino)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Ethylamino)-5-methylnicotinonitrile
  • 6-(Propylamino)-5-methylnicotinonitrile
  • 6-(Butylamino)-5-methylnicotinonitrile

Uniqueness

6-(Isopropylamino)-5-methylnicotinonitrile is unique due to the presence of the isopropylamino group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

5-methyl-6-(propan-2-ylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H13N3/c1-7(2)13-10-8(3)4-9(5-11)6-12-10/h4,6-7H,1-3H3,(H,12,13)

InChI Key

YGPUOHKQEPEKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)C)C#N

Origin of Product

United States

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